molecular formula C43H82BrNO5 B10855954 N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium bromide

N-(2-hydroxyethyl)-N,N-dimethyl-2,3-bis(oleoyloxy)propan-1-aminium bromide

Cat. No.: B10855954
M. Wt: 773.0 g/mol
InChI Key: NNIFGWCTDFSLJC-JDVCJPALSA-M
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Description

DORI: (1,2-Dioleoyl-3-dimethyl-hydroxyethylammonium bromide) is a cationic lipid compound known for its efficiency in delivering plasmid DNA in vitro. It exhibits lower cytotoxicity and high transfection efficiency, making it a valuable tool in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: DORI is synthesized through a series of chemical reactions involving the esterification of oleic acid followed by the quaternization of the resulting ester with dimethylaminoethanol. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the esterification process. The final quaternization step is carried out using methyl bromide under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of DORI involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization. The production is carried out under stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions: DORI undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone.

Major Products Formed:

Scientific Research Applications

DORI has a wide range of applications in scientific research, including:

Mechanism of Action

DORI exerts its effects primarily through its interaction with cellular membranes. As a cationic lipid, it forms complexes with negatively charged DNA molecules, facilitating their entry into cells. The molecular targets include the cell membrane phospholipids, where DORI integrates and disrupts the membrane structure, allowing the DNA to be delivered into the cytoplasm. The pathways involved include endocytosis and membrane fusion, which are critical for the successful transfection of genetic material .

Comparison with Similar Compounds

    DOTAP (1,2-Dioleoyl-3-trimethylammonium-propane): Another cationic lipid used for gene delivery but with different structural properties.

    DOPE (1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine): A neutral lipid often used in combination with cationic lipids for enhanced transfection efficiency.

    DMRIE (1,2-Dimyristoyl-sn-glycero-3-ethylphosphocholine): A cationic lipid with similar applications but different chemical structure

Uniqueness of DORI: DORI stands out due to its lower cytotoxicity and higher transfection efficiency compared to other cationic lipids. Its unique structure allows for better integration with cellular membranes, making it a preferred choice for gene delivery applications .

Properties

Molecular Formula

C43H82BrNO5

Molecular Weight

773.0 g/mol

IUPAC Name

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-(2-hydroxyethyl)-dimethylazanium;bromide

InChI

InChI=1S/C43H82NO5.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-42(46)48-40-41(39-44(3,4)37-38-45)49-43(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h19-22,41,45H,5-18,23-40H2,1-4H3;1H/q+1;/p-1/b21-19-,22-20-;

InChI Key

NNIFGWCTDFSLJC-JDVCJPALSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)CCO)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Br-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)CCO)OC(=O)CCCCCCCC=CCCCCCCCC.[Br-]

Origin of Product

United States

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